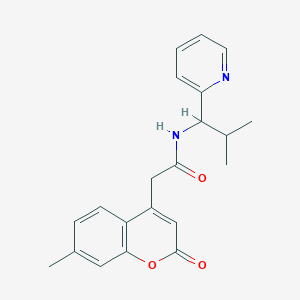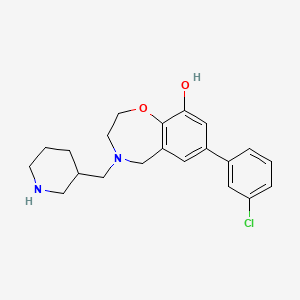
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-methyl-1-pyridin-2-ylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-methyl-1-pyridin-2-ylpropyl)acetamide is a chemical compound that has shown potential in scientific research applications. It is commonly referred to as "compound X" in the scientific literature.
Wirkmechanismus
The mechanism of action of compound X is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce cell death. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects in the body. In cancer research, it has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce cell death. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation. It has also been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound X in lab experiments is its high purity and yield. It is also relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on compound X. One area of research is to further elucidate its mechanism of action. This will help to design experiments to study its effects more effectively. Another area of research is to study its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Additionally, research could be conducted to optimize the synthesis method to improve yield and purity.
Synthesemethoden
The synthesis of compound X involves a series of chemical reactions. The starting material, 7-hydroxy-4-chromone, is first reacted with acetic anhydride to form 7-acetoxy-4-chromone. This compound is then reacted with 2-methyl-1-pyridin-2-ylpropan-1-amine to form compound X. The synthesis method has been optimized to yield high purity and yield of compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, compound X has been found to inhibit the growth of cancer cells and induce cell death. In Alzheimer's and Parkinson's disease research, it has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)-N-(2-methyl-1-pyridin-2-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(2)21(17-6-4-5-9-22-17)23-19(24)11-15-12-20(25)26-18-10-14(3)7-8-16(15)18/h4-10,12-13,21H,11H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHLZJGHRYHJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC(C3=CC=CC=N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-nitrophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5467544.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5467550.png)
![(3S*,5R*)-1-(2-methoxybenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5467558.png)

![5-[2-(benzyloxy)-5-chlorobenzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5467568.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5467587.png)
![(1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5467600.png)
![4-(3-methylphenoxy)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5467604.png)
![2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide](/img/structure/B5467607.png)
![3-[(dimethylamino)methyl]-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5467611.png)
![N-(4-isopropylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5467619.png)
![6-[2-(3-methoxy-4-methylphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5467629.png)

![N,N-dimethyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5467637.png)